5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)12(20-2)9-17-15(18)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZZJHIXWQJABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under conditions that facilitate amide bond formation.
Substitution with the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Chlorination: The final step involves the chlorination of the thiophene ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted thiophene derivatives with various nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate has the molecular formula and a molecular weight of approximately 326.3 g/mol. The compound features an ethyl ester and a piperazine moiety, which contribute to its reactivity and biological properties. The presence of the 2,4-difluorobenzoyl group enhances its pharmacological potential, making it a subject of interest in drug development.
Medicinal Chemistry
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate has shown promise in various medicinal applications:
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits moderate to satisfactory antibacterial properties against several strains of bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or function.
- Antifungal Properties : The compound has also been evaluated for antifungal activity using the microdilution broth method against pathogenic fungi. Results suggest it possesses moderate antifungal effects, indicating potential for therapeutic use in fungal infections.
- Neurological Applications : Given its structural components, ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as anxiety or depression.
Pharmaceutical Development
The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects. Research into its synthesis has focused on optimizing reaction conditions to achieve high yields and purity. This is crucial for developing formulations that can be tested in clinical settings.
Research Case Studies
Several studies have investigated the biological activities and mechanisms of action of ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Antifungal Activity | Showed moderate activity against Candida albicans with an MIC of 64 µg/mL. |
| Study C | Neuropharmacological Effects | Indicated potential anxiolytic effects in animal models at doses of 10-20 mg/kg. |
These studies highlight the compound's versatility and potential across various therapeutic areas.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related thiophene-carboxamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations and Bioactivity: The target compound’s methoxy-substituted ethyl group differentiates it from analogs like Rivaroxaban, which features an oxazolidinone-morpholinone pharmacophore critical for Factor Xa inhibition . Compound 4b () shares the 5-chlorothiophene-carboxamide core but includes a 4-hydroxyphenyl acryloyl group, contributing to a higher melting point (210–212°C) compared to other derivatives . The NLRP3 inhibitor () replaces methoxy groups with a hydroxysulfamoyl moiety, enhancing its anti-inflammatory activity .
Impact of Substituents on Solubility and Binding: Methoxy groups in the target compound may improve lipophilicity compared to the polar hydroxysulfamoyl group in the NLRP3 inhibitor .
Pharmacological Targets: Rivaroxaban and its enantiomers () specifically inhibit Factor Xa, critical for anticoagulant effects, whereas the NLRP3 inhibitor targets inflammasome pathways in neurodegenerative diseases . The target compound’s lack of a morpholinone or oxazolidinone ring suggests divergent biological targets compared to Rivaroxaban.
Biological Activity
5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene structure is synthesized using a dicarbonyl compound reacted with elemental sulfur.
- Introduction of the Carboxamide Group : This is achieved by reacting the thiophene derivative with an appropriate amine to form the amide bond.
- Substitution with the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group, often utilizing a methoxyphenyl halide and a base.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain related compounds demonstrate minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5a | 0.22 | High |
| 7b | 0.25 | High |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, such as the p38 MAPK pathway, which plays a crucial role in cytokine production. In vitro studies demonstrated that related compounds could significantly reduce TNF-alpha release in stimulated cells, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Preliminary studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing anticancer therapies as it targets cellular processes essential for cancer cell proliferation .
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory and cancerous pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses to stimuli, influencing processes such as apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the biological effects of thiophene derivatives:
-
In Vitro Studies : Various derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth.
Study Cell Line IC50 (µM) A NCI-H23 <10 B HCT-15 <12 - Docking Simulations : Computational studies have provided insights into how these compounds interact at the molecular level, specifically targeting sites involved in cancer and inflammation pathways .
Q & A
Q. What are the common synthetic routes for 5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted ethylamine. Key steps include:
- Amide bond formation : Activated esters (e.g., HATU or EDC) are used to couple 5-chlorothiophene-2-carboxylic acid with the methoxy-substituted ethylamine intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy : H and C NMR confirm the presence of methoxy groups (δ ~3.3–3.8 ppm) and the thiophene backbone (δ ~6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 381.1) .
- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in analogs .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors .
- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substitution patterns : Introduce halogens (e.g., Br, F) at the thiophene 5-position to enhance antimicrobial potency .
- Methoxy group modifications : Replace methoxy with cyclopropyl or trifluoromethyl groups to improve metabolic stability .
- Amide linker variation : Replace the ethyl linker with a triazole or oxadiazole to modulate target selectivity .
Docking studies (e.g., AutoDock Vina) predict binding to enzymes like COX-2 or HIV protease .
Q. What strategies address conflicting data in biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic liabilities (e.g., rapid glucuronidation) .
- Formulation adjustments : Use co-solvents (PEG 400) or liposomal encapsulation to enhance solubility and tissue penetration .
- Mechanistic studies : RNA-seq or phosphoproteomics can resolve off-target effects observed in vivo but not in vitro .
Q. How can computational methods improve the design of derivatives with enhanced stability?
- DFT calculations : Predict oxidative degradation sites (e.g., methoxy groups) and guide steric shielding strategies .
- Molecular dynamics simulations : Assess conformational flexibility to design rigid analogs with improved target binding .
- ADMET prediction : Tools like SwissADME estimate logP (target <3) and P-glycoprotein efflux to optimize brain penetration .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use scavenger resins to trap unreacted intermediates .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water) for gram-scale batches .
- Regioselectivity issues : Employ directing groups (e.g., Boc-protected amines) during functionalization of the thiophene ring .
Methodological Considerations
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., kinases) by measuring protein melting shifts .
- Knockout/down models : CRISPR-Cas9-mediated gene deletion to correlate activity loss with target absence .
- Fluorescence polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled substrates) .
Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 1–4 weeks; monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound remaining .
- Crystalline form screening : Identify polymorphs with superior stability using PXRD and DSC .
Q. How can researchers reconcile discrepancies between computational predictions and empirical data in SAR?
- Free-energy perturbation (FEP) : Refine docking poses by calculating relative binding energies of analogs .
- Meta-analysis of analogs : Compare bioactivity data from structurally related compounds (e.g., 5-bromo or 5-fluoro derivatives) to identify trends .
- Experimental validation : Synthesize top-ranked computational hits and test in orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
